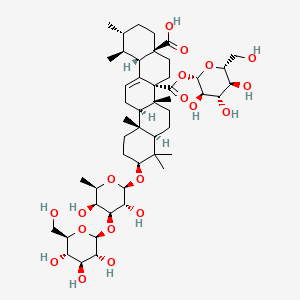
Quinovic acid glycoside 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinovic acid glycoside 1 is a naturally occurring triterpenoid saponin found in various plant species, particularly in the Rubiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Quinovic acid glycoside 1 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process typically involves the use of solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound . The isolation process includes:
Extraction: The plant material is dried and ground, then extracted using methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure.
Chromatography: The concentrated extract is subjected to column chromatography using silica gel or RP-18 resins to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
Quinovic acid glycoside 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the glycosidic moiety, where different sugar units can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Glycosyl donors in the presence of catalysts like trifluoromethanesulfonic acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
科学研究应用
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements.
作用机制
The mechanism of action of quinovic acid glycoside 1 involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the migration of neutrophils and down-regulates P2X7 receptors, leading to reduced levels of pro-inflammatory cytokines like interleukin-1 beta.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Quinovic acid glycoside 1 can be compared with other similar triterpenoid saponins, such as:
- Quinovic acid 28-O-beta-D-glucopyranosyl ester
- 3-O-alpha-L-rhamnopyranosylquinovic acid 28-O-beta-D-glucopyranosyl ester
- 3-O-beta-D-glucopyranosylquinovic acid 28-O-beta-D-glucopyranosyl ester
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of distinct sugar moieties, which contribute to its diverse biological activities .
属性
CAS 编号 |
115598-76-0 |
|---|---|
分子式 |
C48H76O19 |
分子量 |
957.1 g/mol |
IUPAC 名称 |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-6a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-20-10-15-47(42(59)60)16-17-48(43(61)67-40-36(57)34(55)32(53)25(19-50)64-40)23(29(47)21(20)2)8-9-27-45(6)13-12-28(44(4,5)26(45)11-14-46(27,48)7)65-41-37(58)38(30(51)22(3)62-41)66-39-35(56)33(54)31(52)24(18-49)63-39/h8,20-22,24-41,49-58H,9-19H2,1-7H3,(H,59,60)/t20-,21+,22-,24-,25-,26+,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,45+,46-,47+,48-/m1/s1 |
InChI 键 |
NBWKXBHUWZKQKG-NCYGRLIXSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















